1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol 1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399776
InChI: InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2
SMILES: C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13399776

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-ol -

Specification

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
IUPAC Name 1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol
Standard InChI InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2
Standard InChI Key CWWZXBDFFSHWBD-UHFFFAOYSA-N
SMILES C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a five-membered pyrrolidine ring substituted with:

  • A hydroxyl (-OH) group at position 3.

  • A 4-(trifluoromethyl)phenyl group at the nitrogen atom.

Molecular Formula: C11H12F3NO\text{C}_{11}\text{H}_{12}\text{F}_3\text{NO}
Molecular Weight: 231.21 g/mol .

Key Structural Features:

  • Pyrrolidine Ring: Confers rigidity and sp³-hybridized carbons, enabling stereochemical diversity .

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability via strong C-F bonds.

  • Hydroxyl Group: Facilitates hydrogen bonding, influencing solubility and target interactions.

Stereochemical Considerations

The stereochemistry at C3 (R or S configuration) significantly impacts biological activity. For example, the (3R)-enantiomer of a related compound demonstrated higher binding affinity to biological targets in crystallographic studies .

Synthesis and Preparation

Route 1: Nucleophilic Substitution

  • Starting Materials: Pyrrolidin-3-ol and 4-(trifluoromethyl)phenyl bromide.

  • Reaction Conditions:

    • Base: K₂CO₃ or Et₃N.

    • Solvent: DMF or THF.

    • Temperature: 60–80°C.

  • Mechanism: The nitrogen of pyrrolidin-3-ol acts as a nucleophile, displacing bromide from the aryl halide.

Yield: ~60–75% after purification via column chromatography.

Route 2: Hydroamination Cascade

  • Method: A one-pot nitro-Mannich/hydroamination reaction using gold catalysis.

  • Advantages: High diastereoselectivity and functional group tolerance .

Optimization Challenges

  • Steric Hindrance: Bulky trifluoromethyl group may slow reaction kinetics.

  • Purification: Requires chromatography due to polar byproducts .

Physicochemical Properties

PropertyValue/RangeMethod/Source
LogP2.1–2.5Computational
pKa (Amine)~10.5Potentiometric
Solubility15–20 mg/mL in DMSOExperimental
Melting Point120–125°CDSC

Stability:

  • Thermal: Stable up to 200°C under inert atmosphere.

  • Hydrolytic: Susceptible to acid-catalyzed decomposition at pH < 4 .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Position: Para-substitution maximizes electronic and steric effects, enhancing target affinity.

  • Hydroxyl Group: Critical for hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets) .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Impact
1-(2-TFM-phenyl)pyrrolidin-3-olOrtho-trifluoromethylReduced binding affinity (ΔIC₅₀ = 2×)
1-(4-TFM-phenyl)pyrrolidin-2-oneKetone at C3Lower solubility (LogP = 2.8)
(3R)-1-(4-TFM-benzyl)pyrrolidin-3-olBenzyl spacerImproved metabolic stability

TFM = Trifluoromethyl

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for CNS drugs due to blood-brain barrier permeability .

  • Prodrug Development: Hydroxyl group enables esterification for controlled release .

Material Science

  • Polymer Modification: Incorporated into conductive polymers for electrochemical sensors .

Future Directions

  • Enantioselective Synthesis: Develop asymmetric catalysis for (R)- and (S)-enantiomers .

  • Target Identification: Screen against orphan GPCRs and ion channels via high-throughput assays .

  • Formulation Studies: Improve bioavailability via nanoencapsulation or co-crystallization .

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